1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring dual 4-fluorophenyl substituents at the 1- and 3-positions and a carboxylic acid group at the 5-position. This compound is synthesized via condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids, a method commonly employed for pyrazole derivatives . Its crystal structure, characterized by X-ray diffraction, reveals planar pyrazole cores with fluorophenyl substituents oriented at specific dihedral angles, influencing molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWQNZBOAKDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C17H12F2N2O2
- Molecular Weight : 314.29 g/mol
- SMILES Notation : OC(=O)c1cc(nn1Cc2ccc(F)cc2)-c3ccc(F)cc3
- InChI Key : YCYWQNZBOAKDCQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Phosphodiesterase Inhibition : The compound exhibits potential as a phosphodiesterase (PDE) inhibitor, which may contribute to its anti-inflammatory effects. PDEs are critical in regulating intracellular signaling pathways related to inflammation and immune responses .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, particularly against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated .
Antiinflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, it has shown significant cytotoxicity against human hepatocellular carcinoma (HCC) cell lines, indicating its potential as an anticancer agent . The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
Case Study 1: In Vivo Efficacy
A study conducted on guinea pigs demonstrated that the compound significantly reduced bronchial hyperreactivity and eosinophilia, suggesting its utility in managing asthma symptoms. The study highlighted a dose-dependent response where higher concentrations resulted in more pronounced anti-inflammatory effects .
Case Study 2: Antitumor Activity
In a recent study published in a pharmacology journal, researchers evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated that it inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, marking it as a promising candidate for further development in cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
- Dihedral Angles and Planarity: The dihedral angle between the pyrazole ring and the 4-fluorophenyl group in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is critical for its molecular conformation. Similar compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4), exhibit dihedral angles of 4.64°–10.53°, indicating varying degrees of planarity .
Isostructural Analogues :
Isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) share identical crystal symmetry (triclinic, P 1̄) but differ in halogen substituents (Cl vs. F). Despite structural similarity, chlorine’s larger atomic radius introduces subtle packing adjustments, impacting intermolecular interactions .
Substituent Effects on Properties
- Halogen Substitutions: Replacement of fluorine with chlorine (e.g., 1-(4-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid) increases steric bulk and lipophilicity (Cl: ClogP ≈ 3.2 vs. Fluorine’s electronegativity improves metabolic stability and hydrogen-bonding capacity, critical for target binding .
Functional Group Variations :
Compounds like 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (methyl at position 5) and 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (oxo-dihydro group) demonstrate how substituents modulate acidity and reactivity. The carboxylic acid group in the target compound enhances water solubility (logS ≈ -3.1) compared to ester or amide derivatives (e.g., logS ≈ -4.2 for methyl esters) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Preparation of Substituted Pyrazole Intermediates
- Starting materials often include alkyl or aryl pyrazole esters substituted with fluorine atoms on the aromatic rings or alkyl chains.
- Alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates serve as common intermediates. These can be prepared by known processes such as Claisen condensation and subsequent ring closure with hydrazines.
- For example, ethyl 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylate is a key intermediate synthesized via condensation of ethyl difluoroacetate with appropriate ketones and methylhydrazine.
Halogenation and Carbonyl Functionalization
- Conversion of pyrazole carboxylic acids to pyrazolecarbonyl halides (chlorides or fluorides) is a critical step. This is typically achieved by reaction with chlorinating agents like thionyl chloride or phosphorus pentachloride.
- The halogenated intermediates facilitate nucleophilic substitution or coupling reactions to introduce the 4-fluorobenzyl and 4-fluorophenyl groups at the 1- and 3-positions of the pyrazole ring.
- The halogenation step is carefully controlled to avoid degradation or side reactions due to the sensitivity of pyrazole aldehydes and carboxylic acids.
Introduction of 4-Fluorobenzyl and 4-Fluorophenyl Groups
- The 1-position substitution with 4-fluorobenzyl is typically achieved by nucleophilic substitution of the pyrazole nitrogen with 4-fluorobenzyl halides under basic conditions.
- The 3-position substitution with 4-fluorophenyl groups can be introduced through cross-coupling reactions such as Suzuki or direct nucleophilic aromatic substitution depending on the intermediate used.
Final Carboxylic Acid Formation
- The ester intermediates are hydrolyzed under alkaline conditions (e.g., sodium hydroxide) followed by acidification to yield the free carboxylic acid at the 5-position.
- This step is optimized to avoid decomposition of the sensitive fluorinated pyrazole ring.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of pyrazole esters | Claisen condensation of ethyl difluoroacetate with ketones, followed by methylhydrazine ring closure | 70-85 | High yield; industrially scalable; intermediates stable under reaction conditions |
| Halogenation to pyrazolecarbonyl chloride | Reaction with thionyl chloride or phosphorus pentachloride at controlled temperature | 80-90 | Critical for subsequent substitution; control needed to prevent side reactions |
| N-alkylation with 4-fluorobenzyl halide | Base-mediated nucleophilic substitution (e.g., K2CO3 in DMF) | 75-88 | Efficient introduction of 4-fluorobenzyl group; mild conditions preferred |
| C-arylation with 4-fluorophenyl group | Suzuki coupling or nucleophilic aromatic substitution | 65-80 | Requires palladium catalyst for Suzuki; high purity reagents needed |
| Hydrolysis of ester to acid | NaOH aqueous solution, followed by acidification with HCl | 85-95 | Mild conditions to preserve fluorinated pyrazole; high purity product |
Research Findings and Industrial Considerations
- The use of fluoroalkyl and fluoroaryl substituents requires careful selection of reaction conditions to maintain the integrity of the fluorine atoms, which are critical for biological activity.
- Industrial routes favor processes with shorter reaction sequences, high atom economy, and minimal waste generation. For example, direct halogenation of carboxylic acids to acid chlorides is preferred over multi-step aldehyde intermediates due to higher yields and fewer by-products.
- The choice of solvents (e.g., dichloromethane, DMF) and bases (e.g., potassium carbonate) is optimized to balance reactivity and stability.
- Recent patents highlight improvements in halogenation steps and coupling reactions to enhance yield and reduce cost, including the use of milder chlorinating agents and catalytic systems for cross-coupling.
Summary Table of Preparation Routes
| Route Description | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Claisen condensation + methylhydrazine closure | High yield, well-established | Multiple steps, moderate length | High |
| Halogenation of carboxylic acid to acid chloride | Direct, high yield | Requires careful temperature control | High |
| N-alkylation with 4-fluorobenzyl halide | Efficient, selective | Sensitive to moisture | High |
| Suzuki coupling for 4-fluorophenyl introduction | Versatile, high purity | Requires palladium catalyst | Moderate to high |
| Ester hydrolysis to acid | Mild, high yield | Requires careful pH control | High |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and its derivatives?
Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with diketones or β-keto esters under acidic conditions. For example, pyrazole-5-carboxylic acid derivatives are often synthesized via:
Step 1 : Formation of the pyrazole core through cyclization of substituted hydrazides with α,β-unsaturated ketones.
Step 2 : Functionalization of the pyrazole ring via Suzuki-Miyaura coupling (using Pd catalysts) to introduce fluorobenzyl or fluorophenyl groups .
Step 3 : Hydrolysis of ester intermediates (e.g., ethyl carboxylates) to yield the carboxylic acid derivative .
Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Use TLC or HPLC to monitor reaction progress.
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example:
- Crystal Growth : Slow evaporation of a solution in polar aprotic solvents (e.g., DMF/water) yields suitable crystals .
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173–298 K .
- Refinement : SHELX programs (e.g., SHELXL) refine the structure, achieving R-factors < 0.07. Dihedral angles between aromatic rings (e.g., 4.57° for fluorophenyl vs. 81.19° for benzyl groups) validate spatial arrangement .
Note : Hydrogen bonding patterns (e.g., C=O⋯H-N) can influence crystal packing and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer : Discrepancies in NMR, IR, or mass spectra may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to confirm regiochemistry .
- DFT Calculations : Compare experimental and computed IR spectra to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 353.1012 for C₁₇H₁₃F₂N₂O₂) .
Case Study : In pyrazole derivatives, tautomeric shifts (e.g., NH proton exchange) can lead to split signals in ¹H NMR; deuterated solvents (DMSO-d₆) mitigate this .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s biological activity?
Methodological Answer : Key SAR findings include:
- Fluorine Substitution : The 4-fluorobenzyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Carboxylic Acid Moiety : Critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase active sites). Ester derivatives (e.g., ethyl carboxylates) are often prodrugs .
- Pyrazole Ring Modifications : Electron-withdrawing groups (e.g., trifluoromethyl at position 3) increase electrophilicity, enhancing kinase inhibition .
Experimental Design : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) to prioritize derivatives .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Simulate binding to receptors (e.g., estrogen receptor α) using PyMOL or Schrödinger Suite. For example, a synthesized pyrazole showed a binding affinity of -9.2 kcal/mol (vs. -10.1 kcal/mol for 4-OHT) to ERα .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS). Focus on hydrogen bonds (e.g., between C=O and Arg394) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
